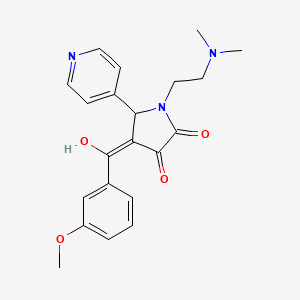

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

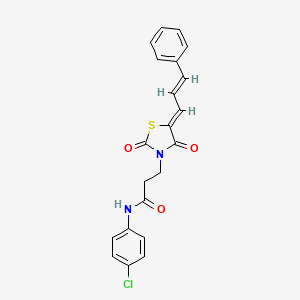

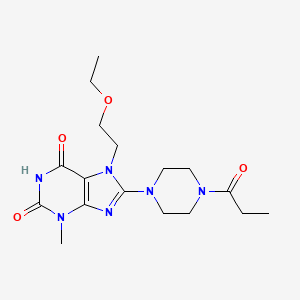

The compound “3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one” is a complex organic molecule. It contains a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, and a 6-methylquinolin-4(1H)-one moiety .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the 1,2,4-oxadiazole ring and the attachment of the 3,4-dimethoxyphenyl and 6-methylquinolin-4(1H)-one groups .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The 3,4-dimethoxyphenyl group and the 6-methylquinolin-4(1H)-one moiety are aromatic and planar, while the 1,2,4-oxadiazole ring is also planar .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxadiazole ring and the electron-donating methoxy groups on the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the methoxy groups could increase its solubility in organic solvents, while the aromatic rings could contribute to its stability .Scientific Research Applications

Antitumor Activity

A series of compounds related to the chemical structure have been designed and synthesized with the aim of evaluating their antitumor activities. One study demonstrated that certain novel 3-benzyl-substituted-4(3H)-quinazolinones exhibited significant broad-spectrum antitumor activity, with some compounds showing potency nearly 1.5–3.0-fold more than the control, 5-FU, against various cancer cell lines. Molecular docking studies further suggested their potential mechanism of action through inhibition of key proteins involved in cancer progression (Al-Suwaidan et al., 2016).

Antimicrobial and Anti-Proliferative Activities

Research into the antimicrobial and anti-proliferative effects of related compounds has shown promising results. For instance, certain N-Mannich bases of 1,3,4-oxadiazole demonstrated broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines, highlighting their potential as both antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds with structures similar to the one , exploring their potential applications in medicinal chemistry. These studies often involve detailed synthetic pathways, along with assessments of the compounds' biological activities, such as their antioxidant properties and their interactions with specific receptors or enzymes relevant to disease states (Al-azawi, 2016).

Mechanisms of Action

The mechanisms by which these compounds exert their effects are also a subject of study, with molecular docking and other computational methods being used to predict how they interact with biological targets. This research can help identify the molecular basis of the compounds' activities, guiding further development and optimization (Qiao et al., 2015).

Safety And Hazards

properties

IUPAC Name |

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-11-4-6-15-13(8-11)18(24)14(10-21-15)20-22-19(23-27-20)12-5-7-16(25-2)17(9-12)26-3/h4-10H,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYKABVHKHGYTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2561652.png)

![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2561654.png)

![Methyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2561660.png)

![(4As,8aS)-6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-4,4a,5,7,8,8a-hexahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one](/img/structure/B2561662.png)